molecular formula C8H8N2 B068568 7-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-24-6

7-Methylpyrrolo[1,2-c]pyrimidine

カタログ番号: B068568
CAS番号: 179928-24-6
分子量: 132.16 g/mol
InChIキー: ZEZSJXSDEDEHFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methylpyrrolo[1,2-c]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Research indicates that 7-Methylpyrrolo[1,2-c]pyrimidine exhibits significant anticancer activity. It has been shown to inhibit specific kinases associated with tumor growth and proliferation, making it a candidate for developing new chemotherapeutic agents. For instance, studies have demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for further development in oncology.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown promise as an inhibitor of viruses such as Zika and dengue, with structure-activity relationship studies revealing that modifications at certain positions can enhance its antiviral efficacy . The exploration of its mechanism of action is ongoing, but preliminary results suggest that it may work through common pathways shared by other antiviral agents.

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research due to its ability to interact with various biological targets. Interaction studies have focused on its binding affinity and specificity towards enzymes involved in critical cellular processes. These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, which include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the fused ring structure.
  • Functional Group Modifications : Introducing various substituents to enhance biological activity.

These synthetic strategies highlight the compound's accessibility for further research and development.

Case Study 1: Anticancer Activity

Recent studies have reported that this compound derivatives exhibit IC50 values significantly lower than established chemotherapeutics against various cancer cell lines. For example, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing enhanced cytotoxicity compared to traditional agents like erlotinib .

Case Study 2: Antiviral Efficacy

In antiviral research, derivatives of this compound were evaluated for their ability to inhibit Zika virus replication in vitro. The results indicated that specific substitutions at the 4 and 7 positions of the pyrrolopyrimidine scaffold could lead to compounds with over 90% protection against viral infection in cell culture models .

化学反応の分析

Nucleophilic Substitution Reactions

The nitrogen-rich heterocycle undergoes regioselective substitutions at specific positions:

  • C3 position reactivity : Electrophilic aromatic substitution occurs preferentially at C3 due to electron-rich pyrrole ring activation. Example reactions include halogenation and nitration .
  • C6 arylation : Palladium-catalyzed cross-coupling with aryl bromides achieves C6 functionalization (Table 1) .

Table 1: C6 Arylation with Aryl Bromides

Aryl BromideProduct SubstituentYield (%)Conditions
4-Cyanophenyl4-CN-C6H450Pd(OAc)₂, PCy₃·HBF₄, DMA, 120°C
4-Methylphenyl4-Me-C6H468Pd(OAc)₂, PCy₃·HBF₄, DMA, 120°C
4-Fluorophenyl4-F-C6H472Pd(OAc)₂, PCy₃·HBF₄, DMA, 120°C
Data from RSC Advances (2014)

C-H Activation and Functionalization

Direct C-H bond activation enables late-stage diversification:

  • C3 iodination : Using PIDA/KI in water achieves 87% yield for 3-iodo derivatives .
  • C3 bromination : KBr/PIDA system provides 88% yield with ortho/meta/para-substituted aryl groups .

Key Mechanistic Insight :
Electrophilic halogen species generated from PIDA-halide complexes attack the electron-rich C3 position, followed by deprotonation (Scheme 1) .

Cyclization and Ring Expansion

The core structure participates in annulation reactions:

  • Furo[3,2-e]pyrrolopyrimidine formation : Reacts with α,β-unsaturated carbonyls via [4+2] cycloaddition .
  • Triazolo-fused derivatives : Treatment with hydrazine derivatives yields bioactive triazolo[1,5-a]pyrimidines (85% yield) .

Functional Group Transformations

Derivatization at the methyl group or heterocyclic positions enables drug discovery applications:

  • Oxidation : MnO₂ selectively oxidizes the 7-methyl group to carboxylic acid (62% yield).
  • Esterification : Reacts with alcohols under Mitsunobu conditions to form C3 esters.

Cross-Coupling Reactions

Palladium-mediated couplings diversify substituents:

  • Suzuki-Miyaura : 7-Methylpyrrolo[1,2-c]pyrimidine-3-boronic acid couples with aryl halides (70-92% yields) .
  • Heck reaction : Vinylation at C3 using acrylates (Pd(OAc)₂, PPh₃, 65°C) .

Halogenation Patterns

Regioselective halogenation strategies enable precise derivatization:

Table 2: Halogenation at C3 Position

Halogen SourceCatalystSolventTemp (°C)Yield (%)
KI/PIDA-H₂O2587
KBr/PIDA-H₂O2588
KCl/OxoneFeCl₃MeCN6045
Data from RSC Adv. (2024)

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

  • C6-aryl derivatives : Show enhanced kinase inhibition (IC₅₀ = 12–50 nM vs. Aurora kinases) .
  • C3-halogenated analogs : Improve metabolic stability in hepatocyte assays (t₁/₂ > 120 min) .

This compound’s versatility in nucleophilic substitutions, C-H activation, and cross-coupling reactions makes it a privileged scaffold for medicinal chemistry. Recent advances in regioselective functionalization (e.g., PIDA-mediated halogenation ) and catalytic C-H arylation have significantly expanded its synthetic utility. Continued exploration of its reactivity is driving innovations in targeted drug discovery, particularly in oncology and antiviral therapeutics .

特性

IUPAC Name

7-methylpyrrolo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZSJXSDEDEHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。